![molecular formula C16H13BrN2O B2989620 5-bromo-1H-indole-3-carbaldehyde O-benzyloxime CAS No. 866155-77-3](/img/structure/B2989620.png)
5-bromo-1H-indole-3-carbaldehyde O-benzyloxime
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Overview
Description
Scientific Research Applications
Pseudomonad Metabolites and Antibacterial Compounds
Interestingly, a pseudomonad isolated from seawater produces 5-bromoindole-3-carboxaldehyde along with other antibacterial compounds. These include 2-n-pentyl-4-quinolinol and 2-n-heptyl-4-quinolinol. The compound’s antibacterial properties make it relevant for microbial ecology and drug discovery .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Related indole derivatives have been shown to exhibit a broad spectrum of anticancer activities . They are known to interact with their targets, leading to changes that inhibit the growth of cancer cells .
Biochemical Pathways
Indole derivatives are known to play a significant role in various biological pathways . They are involved in the biosynthesis of defense-related indolic compounds .
Pharmacokinetics
The pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Related indole derivatives have been shown to exhibit various biologically vital properties . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of a compound .
properties
IUPAC Name |
(E)-1-(5-bromo-1H-indol-3-yl)-N-phenylmethoxymethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c17-14-6-7-16-15(8-14)13(9-18-16)10-19-20-11-12-4-2-1-3-5-12/h1-10,18H,11H2/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJSPXCZTQLCDJ-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON=CC2=CNC3=C2C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO/N=C/C2=CNC3=C2C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1H-indole-3-carbaldehyde O-benzyloxime |
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